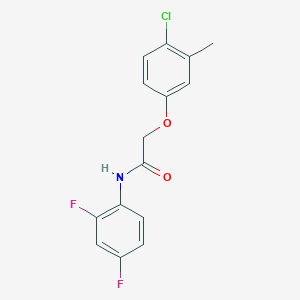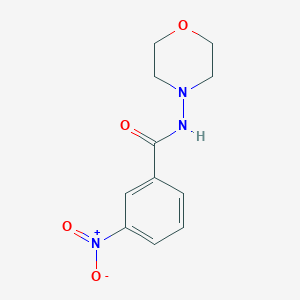
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide, also known as Compound A, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a selective glucocorticoid receptor agonist, which means that it has the ability to activate the glucocorticoid receptor in a specific manner. In
Mecanismo De Acción
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A exerts its effects by selectively activating the glucocorticoid receptor, which is a nuclear receptor that regulates gene expression. The activation of the glucocorticoid receptor by this compound A leads to the translocation of the receptor to the nucleus, where it binds to specific DNA sequences and regulates gene expression. This results in the suppression of inflammatory and immune responses, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound A has been shown to have a number of biochemical and physiological effects. It has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the activation of immune cells, such as T cells and macrophages. In addition, this compound A has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Furthermore, it has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A for lab experiments is its selectivity for the glucocorticoid receptor, which allows for specific activation of this receptor without affecting other signaling pathways. This makes it a valuable tool for studying the role of the glucocorticoid receptor in various physiological and pathological processes. However, one limitation of this compound A is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A. One area of interest is the development of more efficient synthesis methods for this compound, which could facilitate its use in larger-scale studies. Another area of interest is the investigation of the potential therapeutic applications of this compound A in various diseases, including inflammatory and autoimmune diseases, cancer, and neurodegenerative diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound A on gene expression and cellular signaling pathways.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A involves several steps, starting with the reaction of 4-chloro-3-methylphenol with 2,4-difluoroaniline to form this compound. The reaction is catalyzed by a palladium catalyst and carried out in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure this compound A.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and immunosuppressive effects, making it a promising candidate for the treatment of inflammatory and autoimmune diseases. In addition, this compound A has been shown to have anti-tumor activity, suggesting its potential use in cancer therapy. Furthermore, it has been shown to have neuroprotective effects, indicating its potential use in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO2/c1-9-6-11(3-4-12(9)16)21-8-15(20)19-14-5-2-10(17)7-13(14)18/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDRVLATSRYIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-nitrophenyl)acryloyl]indoline](/img/structure/B5800399.png)
![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)



![cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5800430.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)




![2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5800476.png)

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5800483.png)